2-(4-Methoxyphenyl)piperazine

Übersicht

Beschreibung

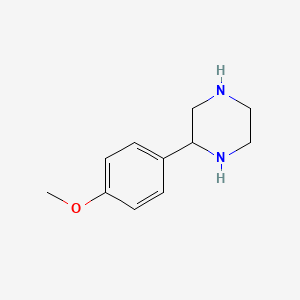

2-(4-Methoxyphenyl)piperazine is a piperazine derivative known for its stimulant effects. It has been used in various scientific and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a piperazine moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)piperazine typically involves the nucleophilic substitution reaction of 4-methoxyaniline with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Methoxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Derivatives with various functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)piperazine has been extensively studied for its applications in various fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a neurotransmitter modulator.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of agrochemicals and dyestuffs

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)piperazine involves the inhibition of the reuptake and induction of the release of monoamine neurotransmitters. This mechanism is similar to that of amphetamines, although this compound is less potent. It acts as a nonselective serotonin receptor agonist, influencing serotonin levels in the brain .

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Chlorophenyl)piperazine

- 1-(3-Trifluoromethylphenyl)piperazine

- Benzylpiperazine

Comparison: 2-(4-Methoxyphenyl)piperazine is unique due to its methoxy group, which imparts distinct pharmacological properties compared to other piperazine derivatives. For instance, it induces less anxiety than similar compounds and is often used in combination with other piperazines for a combined effect .

Biologische Aktivität

2-(4-Methoxyphenyl)piperazine, commonly referred to as MeOPP, is a piperazine derivative that has garnered attention due to its diverse biological activities. This compound is structurally characterized by a piperazine ring substituted with a 4-methoxyphenyl group. Research has highlighted its potential applications in various fields, including pharmacology, toxicology, and medicinal chemistry.

1. Pharmacological Effects

MeOPP exhibits a range of pharmacological effects, primarily due to its interaction with various neurotransmitter systems. Notably, it has been shown to affect the serotonergic and dopaminergic systems, which are critical in mood regulation and reward pathways.

- Serotonin Receptor Modulation : MeOPP acts as a partial agonist at serotonin receptors, particularly the 5-HT receptor, which is implicated in mood disorders and anxiety .

- Dopamine Receptor Interaction : The compound also influences dopamine receptors, contributing to its potential use in treating conditions like depression and schizophrenia .

2. Recreational Use and Toxicology

MeOPP has been identified as a designer drug with recreational use similar to amphetamines. Its abuse potential is lower compared to traditional stimulants, yet it poses risks of toxicity:

- Toxicological Profile : Studies indicate that MeOPP can lead to adverse effects such as increased heart rate, hypertension, and anxiety when abused .

- Detection in Biological Samples : Research has focused on developing reliable detection methods for MeOPP and its metabolites in human fluids due to its recreational use .

3. Antimicrobial and Anticancer Properties

Recent studies have explored the antimicrobial and anticancer potential of MeOPP:

- Antimicrobial Activity : Preliminary findings suggest that MeOPP exhibits antibacterial properties against certain pathogens, indicating its potential as an antimicrobial agent .

- Anticancer Activity : Some derivatives of piperazine compounds have shown promise in inhibiting cancer cell proliferation, suggesting that MeOPP may also possess anticancer properties worth investigating further .

Case Studies

| Study Reference | Subject | Findings |

|---|---|---|

| Staack & Maurer (2003) | Human subjects | Identified metabolites of MeOPP in urine samples after administration; highlighted the need for toxicological monitoring. |

| Nagai et al. (2007) | Animal model | Demonstrated behavioral changes consistent with stimulant use; noted lower abuse potential compared to traditional amphetamines. |

| Kiran Kumar et al. (2019) | In vitro studies | Reported synthesis of various MeOPP derivatives with enhanced biological activity against cancer cell lines. |

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKLSJITWMAFRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378063 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91517-26-9, 137684-21-0 | |

| Record name | 2-(4-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 137684-21-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.